molecular formula C35H55N7O7 B12767474 L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- CAS No. 134458-77-8

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))-

Cat. No.: B12767474
CAS No.: 134458-77-8
M. Wt: 685.9 g/mol
InChI Key: OVKZZORWZVETJL-IMCABRTFSA-N
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Description

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties and interactions due to its multiple functional groups and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereochemical control. Common synthetic routes may include:

    Formation of the core structure: This could involve cyclization reactions or the use of pre-formed cyclic intermediates.

    Functional group introduction: Amino, hydroxy, and imidazole groups may be introduced through substitution reactions, amidation, or other functional group transformations.

    Stereochemical control: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

    Scaling up reactions: Ensuring that reactions can be performed on a large scale without loss of efficiency.

    Purification: Using techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxy group might yield a ketone or aldehyde, while reduction of an imidazole ring might yield a saturated imidazoline.

Scientific Research Applications

L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: As a component in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Idonamide derivatives: Compounds with similar core structures but different functional groups.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group and similar functional groups.

    Imidazole derivatives: Compounds with an imidazole ring and similar functional groups.

Uniqueness

The uniqueness of L-Idonamide, 6-cyclohexyl-2,5,6-trideoxy-5-((2-((hydroxyacetyl)amino)-3-(1H-imidazol-4-yl)-1-oxopropyl)amino)-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (1(1S,2S),5(S))- lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and interactions compared to similar compounds.

Properties

CAS No.

134458-77-8

Molecular Formula

C35H55N7O7

Molecular Weight

685.9 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-2-[(2-hydroxyacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

InChI

InChI=1S/C35H55N7O7/c1-5-22(4)30(35(49)38-18-24-13-9-10-14-37-24)42-34(48)29(21(2)3)32(46)31(45)26(15-23-11-7-6-8-12-23)41-33(47)27(40-28(44)19-43)16-25-17-36-20-39-25/h9-10,13-14,17,20-23,26-27,29-32,43,45-46H,5-8,11-12,15-16,18-19H2,1-4H3,(H,36,39)(H,38,49)(H,40,44)(H,41,47)(H,42,48)/t22-,26-,27-,29+,30-,31+,32+/m0/s1

InChI Key

OVKZZORWZVETJL-IMCABRTFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CO)O)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)CO)O)O

Origin of Product

United States

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